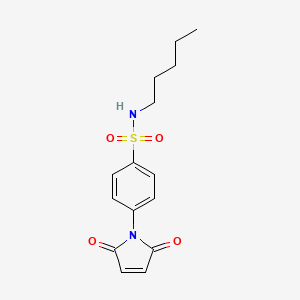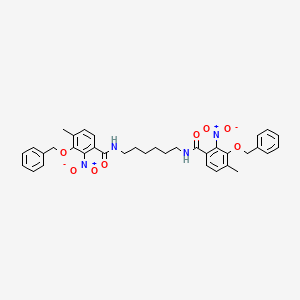![molecular formula C16H22NO5P B15210826 Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate CAS No. 86791-02-8](/img/structure/B15210826.png)
Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate is an organic compound with the molecular formula C16H22NO5P. It is characterized by the presence of a phosphonate group attached to a butyl chain, which is further connected to a 1,3-dioxoisoindolin-2-yl moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the 1,3-dioxoisoindolin-2-yl group. One common method involves the condensation of diethyl phosphite with 4-(1,3-dioxoisoindolin-2-yl)butyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions: Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine oxides .
科学研究应用
Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials
作用机制
The mechanism of action of Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This interaction can disrupt normal enzymatic activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
- Diethyl ((1,3-dioxoisoindolin-2-yl)methyl)phosphonate
- Diethyl (4-(1,3-dioxoisoindolin-2-yl)phenyl)phosphonate
Comparison: Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate is unique due to its butyl chain, which imparts different physicochemical properties compared to its analogs with methyl or phenyl groups. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other analogs may not be as effective .
属性
CAS 编号 |
86791-02-8 |
|---|---|
分子式 |
C16H22NO5P |
分子量 |
339.32 g/mol |
IUPAC 名称 |
2-(4-diethoxyphosphorylbutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H22NO5P/c1-3-21-23(20,22-4-2)12-8-7-11-17-15(18)13-9-5-6-10-14(13)16(17)19/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 |
InChI 键 |
YHISZJLAIIWOJR-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CCCCN1C(=O)C2=CC=CC=C2C1=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
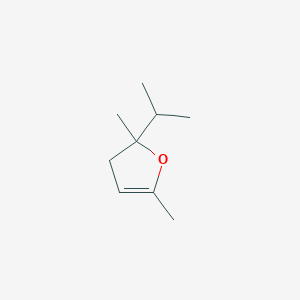
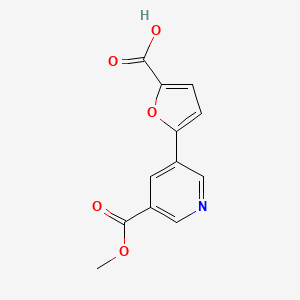
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
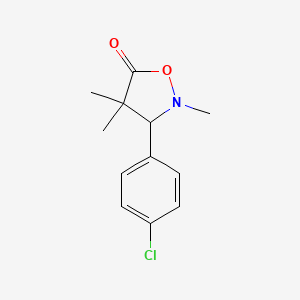
![1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B15210778.png)
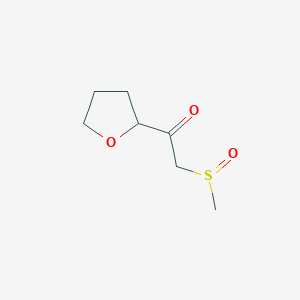
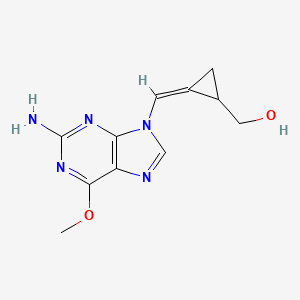
![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)
